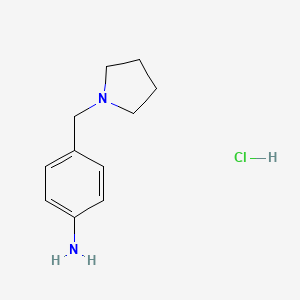

4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAQNMHHJOVWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical properties and synthetic methodologies, grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

4-(Pyrrolidin-1-ylmethyl)aniline and its salts are important building blocks in organic synthesis. It is crucial to distinguish between the free base, the monohydrochloride, and the dihydrochloride salts, as their properties and handling requirements differ.

-

4-(Pyrrolidin-1-ylmethyl)aniline (Free Base)

-

CAS Number: 142335-64-6

-

Appearance: Yellow Solid

-

Purity: Typically ≥95%

-

-

This compound

-

CAS Number: 866956-98-1

-

-

4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride

The hydrochloride and dihydrochloride salts are generally favored in laboratory and industrial settings due to their enhanced stability and solubility in aqueous media compared to the free base. The presence of the hydrochloride salt mitigates the potential for oxidative degradation of the aniline moiety.

Table 1: Core Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula (for salt) | Molecular Weight (for salt) |

| 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base) | 142335-64-6 | C₁₁H₁₆N₂ | 176.26 g/mol |

| This compound | 866956-98-1 | C₁₁H₁₇ClN₂ | 212.72 g/mol |

| 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride | 866954-94-1 | C₁₁H₁₈Cl₂N₂ | 249.18 g/mol [1] |

Solubility Profile

While specific quantitative solubility data for the hydrochloride salt is not extensively published, its solubility can be inferred from the behavior of similar aniline hydrochlorides. The hydrochloride salt form is expected to confer good solubility in water and polar organic solvents.[2]

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The ionic nature of the hydrochloride salt enhances interaction with polar water molecules. |

| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating both the ionic and organic portions of the molecule. |

| Dichloromethane (DCM) | Sparingly Soluble | The polarity of DCM may be insufficient to fully dissolve the salt, though the free base is likely more soluble. |

| Diethyl Ether, Hexanes | Insoluble | Non-polar solvents are generally poor at dissolving ionic salts. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic salts. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the hydrochloride salt. |

Note: Empirical determination of solubility using standard methods such as the shake-flask method is highly recommended for specific applications.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound. As with many aniline derivatives, it is susceptible to oxidation, which can be accelerated by light and air.

-

Recommended Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Degradation: Potential degradation pathways include oxidation of the aniline nitrogen, leading to discoloration and the formation of impurities. The hydrochloride salt form enhances stability by protonating the basic nitrogen atoms, making them less susceptible to oxidation.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process: reductive amination to form the free base, followed by salt formation.

Synthetic Workflow

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination and salt formation.

Step 1: Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base)

-

To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of imines in the presence of other functional groups and does not reduce the aldehyde starting material.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure free base.

Step 2: Formation of this compound

-

Dissolve the purified 4-(Pyrrolidin-1-ylmethyl)aniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (1.0-1.2 eq) in the same solvent or as a gas.

-

Stir the mixture for 30-60 minutes. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

While a definitive, published spectrum for the hydrochloride salt is elusive, the following are predicted key features based on the structure and data from analogous compounds.

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Methylene Bridge (-CH₂-): A singlet at approximately δ 4.0-4.5 ppm, shifted downfield due to the adjacent protonated pyrrolidinium nitrogen.

-

Pyrrolidine Protons: Two multiplets in the aliphatic region (approx. δ 2.0-3.5 ppm).

-

Amine/Ammonium Protons (-NH₃⁺ and -NH⁺-): Broad signals that may be exchangeable with D₂O.

¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-150 ppm).

-

Methylene Bridge Carbon: A signal around δ 55-60 ppm.

-

Pyrrolidine Carbons: Two signals in the aliphatic region (approx. δ 25-55 ppm).

Infrared (IR) Spectroscopy (KBr pellet):

-

N-H Stretching: Broad absorption in the range of 2500-3200 cm⁻¹ characteristic of ammonium salts.

-

C-H Stretching: Peaks around 2800-3000 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the nucleophilic character of the primary aromatic amine. The hydrochloride salt generally requires neutralization to the free base before use in reactions where the amine acts as a nucleophile.

Key Reactions

Figure 2: Key reaction pathways of the free base.

-

Acylation: The primary amine readily reacts with acid chlorides or anhydrides to form amides. This is a common step in building more complex molecular scaffolds.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents.

-

Diazotization: The aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are versatile intermediates that can undergo a variety of transformations, such as Sandmeyer reactions.

-

Alkylation/Arylation: The primary amine can also participate in nucleophilic substitution and cross-coupling reactions to form secondary amines.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability.[3] 4-(Pyrrolidin-1-ylmethyl)aniline serves as a key building block in the synthesis of a wide range of biologically active molecules.

-

Kinase Inhibitors: The aniline group is a common feature in kinase inhibitors, where it can act as a hinge-binding motif. The pyrrolidinylmethyl substituent can be used to tune solubility and interact with other regions of the ATP-binding pocket.

-

GPCR Ligands: The combination of an aromatic ring and a basic nitrogen is a classic pharmacophore for many G-protein coupled receptor (GPCR) ligands.

-

PROTACs and Molecular Glues: This molecule can serve as a linker or part of a warhead in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.

A patent for substituted indolinones mentions 4-(pyrrolidin-1-ylmethyl)aniline as a chemical compound used in their preparation for pharmaceutical compositions.[4]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis is straightforward, employing standard organic transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development. This guide provides a solid foundation for scientists and researchers working with this important chemical intermediate.

References

- US20030069299A1 - Substituted indolinones, preparation thereof and their use as pharmaceutical compositions.

-

Scialpi, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]

Sources

- 1. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride [cymitquimica.com]

- 2. CAS 2632-65-7: 4-(pyrrolidin-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 3. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]

- 4. US20030069299A1 - Substituted indolinones, preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride, a valuable intermediate in pharmaceutical research and development. The guide details two primary, industrially relevant synthetic strategies: a classical three-component Mannich reaction and a highly efficient reductive amination. Each pathway is presented with a thorough mechanistic explanation, a detailed step-by-step experimental protocol, and a discussion of critical process parameters. Furthermore, this guide outlines the purification of the final product and provides a comprehensive analysis of its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to ensure the identity and purity of the synthesized compound.

Introduction

4-(Pyrrolidin-1-ylmethyl)aniline is a key building block in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a substituted aniline ring coupled with a pyrrolidine moiety, is prevalent in numerous compounds investigated for therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for pharmaceutical development and formulation. This guide serves as a detailed resource for chemists and researchers, offering practical insights into the synthesis and characterization of this important intermediate.

Synthetic Pathways

Two principal synthetic routes to 4-(pyrrolidin-1-ylmethyl)aniline are discussed herein: the Mannich reaction and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway A: The Mannich Reaction

The Mannich reaction is a classic three-component condensation reaction that forms a C-C bond between a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2][3] In this case, aniline provides the active hydrogen on the aromatic ring, formaldehyde acts as the methylene bridge donor, and pyrrolidine serves as the secondary amine.

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of pyrrolidine and formaldehyde.[1] Aniline then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction, preferentially at the para position due to the activating and ortho-, para-directing nature of the amino group.

Sources

Spectroscopic data of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride (NMR, IR, Mass Spec)

Introduction

4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. As with any novel compound intended for high-stakes applications, rigorous structural elucidation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational reference for researchers, scientists, and drug development professionals.

Due to the limited availability of complete, published experimental spectra for this compound, this guide presents a comprehensive analysis based on a combination of experimental data for the corresponding free base, 4-(Pyrrolidin-1-ylmethyl)aniline, and established principles of spectroscopic interpretation for analogous structures. This approach allows for a robust and scientifically grounded prediction of the expected spectral features of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework. The protonation of the aniline nitrogen to form the hydrochloride salt significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is best recorded in a solvent like DMSO-d₆, which can solubilize the salt and is compatible with the exchangeable protons of the ammonium group. The predicted chemical shifts are based on the experimental spectrum of the free base in DMSO-d₆, with adjustments to account for the effects of protonation.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| anilinium-NH₃⁺ | > 10.0 | broad singlet | 3H | The anilinium proton signal is expected to be significantly downfield due to the positive charge and will be broad due to quadrupolar relaxation and exchange. This peak will be exchangeable with D₂O. |

| Ar-H (ortho to -CH₂-) | ~ 7.5 | doublet | 2H | Deshielded relative to the free base due to the electron-withdrawing effect of the protonated amino group. |

| Ar-H (meta to -CH₂-) | ~ 7.3 | doublet | 2H | Also deshielded, but to a lesser extent than the ortho protons. |

| Ar-CH₂-N | ~ 4.3 | singlet | 2H | The benzylic protons will be deshielded due to the adjacent positively charged pyrrolidinium nitrogen. |

| Pyrrolidine-H (α to N) | ~ 3.5 | multiplet | 4H | Significantly deshielded by the adjacent positive charge on the nitrogen. |

| Pyrrolidine-H (β to N) | ~ 2.0 | multiplet | 4H | Less affected by the protonation but still slightly deshielded. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The protonation of the nitrogen atoms will have a noticeable effect on the chemical shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Ar-C (ipso, C-NH₃⁺) | ~ 145 | The carbon attached to the anilinium group is expected to be deshielded. |

| Ar-C (ortho to -NH₃⁺) | ~ 120 | Shielded relative to the ipso carbon. |

| Ar-C (meta to -NH₃⁺) | ~ 130 | Deshielded relative to the ortho carbons. |

| Ar-C (para, C-CH₂-) | ~ 135 | The chemical shift of this quaternary carbon will be influenced by both substituents. |

| Ar-CH₂-N | ~ 55 | The benzylic carbon will be deshielded by the adjacent pyrrolidinium nitrogen. |

| Pyrrolidine-C (α to N) | ~ 50 | Deshielded due to the adjacent positively charged nitrogen. |

| Pyrrolidine-C (β to N) | ~ 23 | Less affected by the protonation. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence.

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a proton-decoupled pulse sequence.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the anilinium, pyrrolidinium, and aromatic moieties.

Predicted IR Spectral Data

The predicted IR absorption frequencies are based on the known ranges for similar functional groups.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Comments |

| N-H Stretch (Anilinium) | 3200 - 2800 | Strong, broad | Characteristic of the -NH₃⁺ group, often with multiple sub-peaks.[4][5] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Typical for C-H stretching in a benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the methylene groups of the pyrrolidine and benzyl linker. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the aromatic ring. |

| N-H Bend (Anilinium) | 1600 - 1500 | Medium | Asymmetric and symmetric bending of the -NH₃⁺ group. |

| C-N Stretch (Aromatic) | 1350 - 1250 | Medium | Stretching vibration of the aryl C-N bond. |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | From the pyrrolidine ring and the benzyl-nitrogen bond. |

| Aromatic C-H Bend | 900 - 675 | Strong | Out-of-plane bending vibrations, characteristic of the substitution pattern of the benzene ring. |

Experimental Protocol for FTIR Spectroscopy

The KBr pellet method is a common and effective technique for obtaining the IR spectrum of a solid sample.[6][7][8][9]

KBr Pellet Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any adsorbed water.[7][8]

-

In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[9]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.[10]

-

Gently but thoroughly mix the sample and KBr.

-

Transfer the mixture to a pellet die and press using a hydraulic press at 8-10 tons of pressure to form a thin, transparent pellet.[7][8]

Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Record the spectrum of the sample pellet over the range of 4000-400 cm⁻¹.

-

The final spectrum should be background-subtracted.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides.[11][12][13]

Predicted Mass Spectrum Data

In positive ion ESI-MS, this compound is expected to be observed as the protonated molecule of the free base.

Table 4: Predicted ESI-MS Data for 4-(Pyrrolidin-1-ylmethyl)aniline

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 177.14 | The molecular ion of the free base (C₁₁H₁₆N₂) plus a proton. This is expected to be the base peak. |

| [M+Na]⁺ | 199.12 | Adduct with sodium, a common observation in ESI-MS. |

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. The fragmentation of benzylamines often involves cleavage of the benzylic C-N bond.[14][15][16]

-

Primary Fragmentation: A likely initial fragmentation would be the cleavage of the bond between the benzylic carbon and the pyrrolidine nitrogen, leading to the formation of a stable benzyl cation or a pyrrolidinium-containing fragment.

-

Further Fragmentation: Subsequent fragmentation of the initial ions could involve loss of small neutral molecules or rearrangements.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

The concentration should be in the low µg/mL to ng/mL range.

Instrumental Parameters:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatograph.

-

Ionization Mode: Positive ion mode.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the full scan mass spectrum over an appropriate m/z range.

-

For structural confirmation, perform tandem MS (MS/MS) on the parent ion at m/z 177.14.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating experimental data from the corresponding free base with established spectroscopic principles, a reliable and detailed spectral profile has been constructed. The detailed protocols and interpretations herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds, ensuring scientific integrity and facilitating further research and development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Kintek Press. (n.d.). What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets. Retrieved from [Link]

-

University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

Institut Polytechnique de Paris. (2003, October 3). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Defense Technical Information Center. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

PubMed. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 4a in d 6-DMSO at room temperature (400 MHz). Retrieved from [Link]

-

West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine, TMS derivative. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR absorption spectra of amorphous polyaniline hydrochloride (a) at. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR shift for protons adjacent to the amine group in benzylamine. Retrieved from [Link]

-

ACS Publications. (n.d.). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Retrieved from [Link]

-

SpectraBase. (n.d.). Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine | C4H9N | CID 31268 - PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubMed. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. organomation.com [organomation.com]

- 4. Aniline hydrochloride [webbook.nist.gov]

- 5. Aniline hydrochloride(142-04-1) IR Spectrum [m.chemicalbook.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. benchchem.com [benchchem.com]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a versatile building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, analytical characterization, and its role in the design of novel therapeutics, underpinned by field-proven insights and authoritative references.

Chemical Identity and Properties

1.1. CAS Number and Synonyms

The unique identifier for this compound is its CAS (Chemical Abstracts Service) number: 866956-98-1 [1]. This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches:

-

4-(Pyrrolidinomethyl)aniline HCl[1]

-

4-(Pyrrolidinomethyl)aniline hydrochloride[1]

-

Benzenamine, 4-(1-pyrrolidinylmethyl)-, hydrochloride

It is important to distinguish the hydrochloride salt from the free base, 4-(Pyrrolidin-1-ylmethyl)aniline, which has the CAS number 142335-64-6 [2]. Furthermore, a dihydrochloride form, 4-(pyrrolidin-1-ylmethyl)aniline dihydrochloride, also exists and is commercially available.

1.2. Chemical Structure and Properties

The molecular structure of this compound combines a para-substituted aniline ring with a pyrrolidine moiety linked by a methylene bridge. This unique combination of a rigid aromatic core and a flexible, saturated heterocyclic ring imparts desirable physicochemical properties for drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇ClN₂ | N/A |

| Molecular Weight | 212.72 g/mol | N/A |

| Appearance | Typically an off-white to light yellow powder | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | N/A |

Note: Experimental properties such as melting point and exact solubility can vary between batches and suppliers. It is recommended to consult the certificate of analysis for specific lot information.

The Pyrrolidine Motif: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a prominent feature in a vast number of natural products and FDA-approved drugs. Its prevalence stems from several key advantages it offers in drug design:

-

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents. This three-dimensionality is critical for optimizing interactions with the complex, three-dimensional binding sites of biological targets like enzymes and receptors[3][4][[“]].

-

Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance a molecule's aqueous solubility and modulate its lipophilicity (logP), which are crucial parameters for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME)[6].

-

Stereochemical Diversity: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of various stereoisomers. Often, only one stereoisomer of a drug is responsible for its therapeutic effect, while others may be inactive or even cause undesirable side effects. The ability to introduce and control stereochemistry is therefore a powerful tool in drug discovery[3][7].

-

Metabolic Stability: The saturated nature of the pyrrolidine ring can offer greater metabolic stability compared to more readily oxidized aromatic systems, potentially leading to a longer duration of action in the body.

The pyrrolidine scaffold is a core component of a wide range of therapeutic agents, including antiviral, anticancer, antidiabetic, and central nervous system (CNS) active drugs[6][7][8][9]. This established track record underscores the significance of building blocks like this compound in the development of the next generation of medicines.

Synthesis and Manufacturing

3.1. Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of 4-aminobenzaldehyde with pyrrolidine, followed by reduction of the resulting imine intermediate. The final step would be the formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

3.2. Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated. Researchers should conduct their own optimization and safety assessments.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 4-aminobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add pyrrolidine (1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction

-

Once the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Isolation of the Free Base

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(Pyrrolidin-1-ylmethyl)aniline free base.

-

The crude product can be purified by column chromatography on silica gel.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified free base in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a combination of analytical techniques should be employed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the pyrrolidine ring.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantifying any impurities. A reverse-phase HPLC method is typically suitable for this type of molecule.

Hypothetical HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A time-dependent gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This method would allow for the separation of the main compound from any starting materials, by-products, or degradation products.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule, which would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.

Applications in Drug Discovery and Development

This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary amino group of the aniline moiety provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds.

Caption: Potential synthetic transformations of this compound in drug discovery.

5.1. Amide Bond Formation

The aniline nitrogen can readily undergo acylation with carboxylic acids, acid chlorides, or activated esters to form amide bonds. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.

5.2. Sulfonamide Synthesis

Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in many drug molecules due to its ability to act as a hydrogen bond donor and acceptor.

5.3. Further Functionalization

The primary amine can also be used in other transformations such as reductive amination with aldehydes or ketones, or in cross-coupling reactions to introduce further diversity.

The presence of both a reactive aniline group and a drug-like pyrrolidine motif makes this compound an attractive building block for creating libraries of novel compounds for high-throughput screening and lead optimization in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurology.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery and development. Its unique structural features, combining a reactive aniline moiety with a privileged pyrrolidine scaffold, make it an ideal starting point for the synthesis of novel and diverse molecular entities with the potential for significant therapeutic impact. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in the quest for new medicines.

References

-

Li Petri, G., Raimondi, M. V., & Spampinato, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 4-aminobenzyl alcohol derivatives.

-

PrepChem. (n.d.). Synthesis of EXAMPLE 102 -- N-[4-(1-Adamantyloxy)phenyl]pyrrolidine-Hydrochloride. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

-

ResearchGate. (n.d.). charactrization and identification of tiapride hydrochloride related substance impurities by HPLC, LCMS, NMR Technique. Retrieved from [Link]

Sources

- 1. This compound | 866956-98-1 [amp.chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. enamine.net [enamine.net]

Probing the Architectural Nuances: A Technical Guide to the Molecular Structure and Conformation of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and ultimately, its therapeutic potential. This guide provides an in-depth technical exploration of the molecular structure and conformational landscape of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a molecule of interest in medicinal chemistry.

Foundational Molecular Structure

This compound is comprised of three key structural motifs: a para-substituted aniline ring, a flexible methylene linker, and a pyrrolidine ring. The hydrochloride salt form indicates that one of the nitrogen atoms, most likely the more basic pyrrolidine nitrogen, is protonated.

The inherent flexibility of this molecule arises from several rotatable single bonds. The key degrees of freedom that define its conformational space are the torsion angles around the C(aniline)-C(methylene) bond and the C(methylene)-N(pyrrolidine) bond. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, typically described as envelope or twist forms.[1]

Elucidating the Solid-State Conformation: The Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[2] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the preferred conformation in the crystalline environment.

Causality in Experimental Design: Why X-ray Crystallography?

For a flexible molecule like this compound, the solid-state structure represents a single, low-energy conformation trapped in the crystal lattice. This information is invaluable for:

-

Establishing a baseline conformation: It provides a starting point for computational studies and for understanding the molecule's intrinsic conformational preferences.

-

Understanding intermolecular interactions: The crystal packing reveals how the molecules interact with each other and the chloride counter-ion through hydrogen bonding and other non-covalent interactions, which can be crucial for understanding physical properties like solubility and stability.[3]

-

Structure-based drug design: A high-resolution crystal structure can be used for docking studies and to inform the design of more rigid analogues with potentially improved binding affinity to a biological target.

A Case Study: Insights from 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline

While the crystal structure for our target molecule is unavailable, a detailed study on the closely related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, offers significant insights.[4] In this analogue, a sulfonyl group replaces the methylene linker. The published crystal structure reveals a dihedral angle of 26.70(14)° between the pyrrolidine and the benzene rings.[4] This demonstrates a non-planar arrangement in the solid state. The crystal packing is stabilized by a network of N-H···O hydrogen bonds and C-H···π interactions.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

Herein lies a detailed, self-validating protocol for the crystallographic analysis of this compound.

-

Crystal Growth (The Crucial First Step):

-

Rationale: High-quality single crystals are a prerequisite for a successful diffraction experiment. This often requires screening various solvents and crystallization techniques.

-

Procedure:

-

Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to near saturation at a slightly elevated temperature.

-

Employ slow evaporation of the solvent at room temperature in a loosely covered vial.

-

Alternatively, use vapor diffusion by placing the vial of the compound solution in a sealed container with a more volatile anti-solvent.

-

Monitor for the formation of well-defined, transparent crystals.

-

-

-

Data Collection:

-

Rationale: To obtain a complete and redundant dataset for accurate structure solution.

-

Procedure:

-

Select a suitable crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

-

Structure Solution and Refinement:

-

Rationale: To determine the atomic positions from the diffraction pattern and refine the structural model to best fit the experimental data.

-

Procedure:

-

Integrate the diffraction spots to obtain their intensities and positions.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model by least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

-

Conformation in Solution: Unraveling Dynamics with NMR Spectroscopy

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.[5] For a flexible molecule, the observed NMR signals are often a population-weighted average of all the conformations that are rapidly interconverting on the NMR timescale.[6]

Key NMR Experiments for Conformational Analysis

-

¹H and ¹³C NMR: Chemical shifts are sensitive to the local electronic environment and can provide clues about conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOEs are observed between protons that are close in space (< 5 Å), providing distance constraints that are invaluable for determining three-dimensional structure and relative orientation of different parts of the molecule.

-

Scalar (J) Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons via the Karplus equation. This can be used to determine preferred torsion angles.

Experimental Workflow: NMR-Based Conformational Analysis

Caption: Workflow for NMR-based conformational analysis.

In Silico Exploration: Computational Chemistry Approaches

Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational energy landscape of a molecule.[7]

Computational Workflow for Conformational Analysis

Caption: A typical computational workflow for conformational analysis.

Detailed Computational Protocol

-

Initial Structure Generation:

-

Rationale: To create a starting 3D model of the molecule.

-

Procedure: Use molecular building software to construct the 3D structure of this compound.

-

-

Conformational Search:

-

Rationale: To systematically explore the conformational space and identify a set of low-energy conformers.

-

Procedure: Employ a conformational search algorithm, often using a molecular mechanics force field for computational efficiency. This involves systematically rotating the flexible dihedral angles.

-

-

Geometry Optimization and Energy Calculation:

-

Rationale: To refine the geometries of the identified conformers and obtain accurate relative energies.

-

Procedure:

-

-

Molecular Dynamics (MD) Simulations (Optional):

-

Rationale: To simulate the dynamic behavior of the molecule over time in a solvent environment, providing insights into conformational flexibility and interconversion rates.[9]

-

Procedure:

-

Place the molecule in a simulation box with explicit solvent molecules (e.g., water).

-

Run an MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the accessible conformations.

-

Analyze the trajectory to identify the most populated conformational states.

-

-

Summary of Key Structural Parameters and Expected Conformations

Based on the analysis of related structures and general stereochemical principles, we can anticipate the key structural features of this compound.

| Parameter | Expected Value/Range | Method of Determination |

| Bond Lengths (Å) | ||

| C(aromatic)-C(aromatic) | ~1.39 | X-ray, DFT |

| C(aromatic)-N(aniline) | ~1.40 | X-ray, DFT |

| C(aromatic)-C(methylene) | ~1.51 | X-ray, DFT |

| C(methylene)-N(pyrrolidine) | ~1.47 | X-ray, DFT |

| Key Dihedral Angles (°) | ||

| C(aromatic)-C(aromatic)-C(methylene)-N(pyrrolidine) | Flexible | X-ray, NMR, Computational |

| C(aromatic)-C(methylene)-N(pyrrolidine)-C(pyrrolidine) | Flexible | X-ray, NMR, Computational |

| Pyrrolidine Ring Pucker | Envelope or Twist | X-ray, NMR, Computational |

The overall conformation will be a balance between steric hindrance and stabilizing electronic interactions. The protonation of the pyrrolidine nitrogen will introduce a positive charge, influencing intermolecular interactions, particularly with the chloride anion. In the solid state, it is likely that a conformation allowing for efficient crystal packing and hydrogen bonding will be adopted. In solution, a dynamic equilibrium between several low-energy conformers is expected.

Conclusion

A comprehensive understanding of the molecular structure and conformation of this compound requires a multi-faceted approach. While a definitive crystal structure is not yet in the public domain, this guide has outlined the robust experimental and computational methodologies necessary for its full characterization. Single-crystal X-ray diffraction will provide an unambiguous solid-state structure, NMR spectroscopy will reveal its dynamic nature in solution, and computational chemistry will allow for a thorough exploration of its conformational landscape. The synergy of these techniques will provide the detailed structural insights essential for advancing its potential applications in drug discovery and development.

References

-

Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Available at: [Link]

-

Martin, G. E., & Williams, A. J. (2018). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 23(11), 2849. Available at: [Link]

-

van Gunsteren, W. F., & Berendsen, H. J. C. (1988). Molecular Dynamics Simulations of some Small Organic Molecules. Molecular Simulation, 1(3), 173-185. Available at: [Link]

-

LaPlante, S. R., Fesik, S. W., & LaPlante, L. T. (2021). NMR free ligand conformations and atomic resolution dynamics. Journal of Biomolecular NMR, 75(8-9), 337-349. Available at: [Link]

-

Foord, E. K. (1996). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions (Doctoral Thesis, University of Southampton). Available at: [Link]

-

Wormald, M. R., & Dwek, R. A. (2013). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. In Advances in Protein Chemistry and Structural Biology (Vol. 90, pp. 1-35). Academic Press. Available at: [Link]

-

Cicero, D. O., Barbato, G., & Bazzo, R. (1995). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Application to a 13-Residue Peptide with an 8-Residue Loop. Journal of the American Chemical Society, 117(4), 1027-1033. Available at: [Link]

-

Gass, H., et al. (2022). Statistical evaluation of simulated NMR data of flexible molecules. Physical Chemistry Chemical Physics, 24(16), 9235-9244. Available at: [Link]

-

Stuyver, T., et al. (2022). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society, 144(30), 13627-13639. Available at: [Link]

-

Computational Chemistry Online. (n.d.). Conformational Sampling. Available at: [Link]

-

Janus, K., et al. (2021). The relationship between structure and excited-state properties in polyanilines from geminal-based methods. Physical Chemistry Chemical Physics, 23(33), 17823-17835. Available at: [Link]

-

Lee, M. L., et al. (2017). Chemalot and chemalot-knime: Command line programs as workflow tools for drug discovery. Journal of Cheminformatics, 9(1), 38. Available at: [Link]

-

De La Cruz, J. M., et al. (2021). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. The Journal of Physical Chemistry C, 125(3), 2029-2039. Available at: [Link]

-

Kagawa University. (2025). Conformational Search of Small Molecules Using GROMACS. Available at: [Link]

-

Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27374. Available at: [Link]

-

Gavezzotti, A. (2022). Molecular dynamics simulation of organic materials: structure, potentials and the MiCMoS computer platform. CrystEngComm, 24(3), 389-400. Available at: [Link]

-

Ullah, N., & Altaf, M. (2017). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 208-212. Available at: [Link]

-

Koskinen, A. M. P., & Glemarec, G. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6433-6441. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]

- 5. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mr.copernicus.org [mr.copernicus.org]

- 7. calcus.cloud [calcus.cloud]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices. By integrating principles of physical chemistry, analytical methodology, and regulatory guidance, this guide serves as a practical resource for generating robust and reliable data essential for advancing drug discovery and formulation programs.

Introduction: The Critical Role of Early Physicochemical Characterization

In the trajectory of drug development, the early and thorough characterization of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's developability, influencing everything from biological assay performance to the final formulation design and shelf-life. This compound, as a substituted aniline derivative, presents a unique set of challenges and considerations. The presence of a primary aromatic amine, a tertiary amine within the pyrrolidine ring, and its formulation as a hydrochloride salt all contribute to its behavior in aqueous and solid states.

This guide will provide a structured approach to:

-

Predicting and understanding the physicochemical behavior of this compound based on its structure.

-

Experimentally determining its aqueous solubility profile, considering both thermodynamic and kinetic aspects.

-

Systematically investigating its chemical stability under stressed conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

-

Establishing a foundation for preformulation and formulation development.

Foundational Physicochemical Properties

A predictive understanding of the molecule's properties can guide experimental design.

Structural Features and Predicted Properties

-

Ionization (pKa): The molecule possesses two basic centers: the primary aromatic amine (aniline) and the tertiary amine (pyrrolidine).

-

The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the aromatic ring. The pKa of aniline's conjugate acid is approximately 4.6.[3]

-

The pyrrolidine nitrogen is a more basic aliphatic amine. The pKa of pyrrolidine's conjugate acid is around 11.3.[3]

-

Therefore, in an aqueous solution, the pyrrolidine nitrogen will be protonated across a wide pH range, while the aniline nitrogen will be protonated only in strongly acidic conditions. This differential basicity is crucial for understanding its pH-dependent solubility. A predicted pKa for a similar compound, 4-methyl-3-(pyrrolidin-1-yl)aniline, is around 5.68, which gives an indication of the electronic influence of the substituents.[4]

-

-

Expected Solubility Behavior:

-

As a hydrochloride salt, the compound is expected to be more water-soluble than its free base form due to the ionic nature of the protonated pyrrolidine.[2]

-

The solubility is anticipated to be pH-dependent, with higher solubility at lower pH values where both nitrogen atoms are more likely to be protonated.

-

-

Potential Stability Liabilities:

-

Photodegradation: Exposure to UV or visible light can induce degradation of aromatic amines.[7]

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions should be investigated.

Tabulated Physicochemical Data

| Property | Value / Prediction | Rationale / Source |

| Molecular Formula | C₁₁H₁₇ClN₂ (Monohydrochloride) or C₁₁H₁₈Cl₂N₂ (Dihydrochloride) | Chemical Supplier Data[8] |

| Molecular Weight | 212.72 g/mol (Monohydrochloride) or 249.18 g/mol (Dihydrochloride) | Chemical Supplier Data[8] |

| Predicted pKa (Pyrrolidine N) | ~11 | Based on the pKa of pyrrolidine's conjugate acid.[3] |

| Predicted pKa (Aniline N) | ~4-5 | Based on the pKa of aniline's conjugate acid.[3] |

| Appearance | Likely a crystalline solid | Typical for small molecule hydrochloride salts. |

Aqueous Solubility Determination

A comprehensive understanding of solubility requires assessing both the equilibrium (thermodynamic) and kinetic solubility.

Thermodynamic Equilibrium Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for biopharmaceutical classification and formulation. The shake-flask method is the gold standard for this determination.

The shake-flask method allows for an extended equilibration time between the solid compound and the solvent, ensuring that the measured concentration represents the true thermodynamic solubility. This is in contrast to kinetic methods that can overestimate solubility by creating supersaturated solutions.

Caption: Workflow for Equilibrium Solubility Determination.

-

Preparation: Prepare buffers at pH 1.2 (0.1 M HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

-

Execution: Add an excess of this compound to vials containing each buffer. The presence of undissolved solid should be visible.

-

Equilibration: Place the vials in an orbital shaker set to 37 ± 1°C and agitate for 48 hours.

-

Sampling: At 24 and 48 hours, withdraw an aliquot and separate the solid material by centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm filter.

-

Quantification: Dilute the supernatant with mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.

-

Analysis: If the concentrations at 24 and 48 hours are within 5% of each other, equilibrium is considered to have been reached. The solubility is reported as the average of the equilibrium concentrations.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method that measures the solubility of a compound when added to a buffer from a concentrated DMSO stock solution. It is relevant for early drug discovery, where it can predict potential issues in high-concentration screening assays.

This method mimics how compounds are often handled in biological screening, where a small volume of a DMSO stock is diluted into an aqueous assay buffer. It can identify compounds prone to precipitation under these conditions.

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Execution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

-

Incubation: Shake the plate at room temperature for 2 hours.

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Direct UV: Filter the contents of the wells through a filter plate and measure the UV absorbance of the filtrate.

-

-

Quantification: Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture to determine the concentration of the dissolved compound.

Chemical Stability Assessment

A comprehensive stability assessment involves forced degradation studies to identify potential degradation products and pathways, which is a prerequisite for developing a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Reversed-phase HPLC with UV detection is the most common and robust technique for stability-indicating assays of small molecules. It offers the resolution needed to separate the parent compound from its often closely related degradants.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under more severe conditions than accelerated stability studies to identify likely degradation products. The goal is to achieve 5-20% degradation of the API.

-

Acid Hydrolysis:

-

Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL.

-

Heat at 60°C for 24 hours.

-

At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.

-

Keep at 60°C for 8 hours.

-

At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent to 1 mg/mL.

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light, for 12 hours.

-

At various time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a petri dish.

-

Expose to dry heat at 80°C in an oven for 48 hours.

-

At various time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability Testing (ICH Q1B):

-

Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[5]

-

A control sample should be stored in the dark under the same conditions.

-

After exposure, analyze both the exposed and control samples by HPLC.

-

Solution-State Stability

This study evaluates the stability of the compound in a relevant solvent or buffer system under more controlled conditions.

-

Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in various buffers (pH 4, 7, and 9).

-

Store the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C), protected from light.

-

At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), analyze the samples using the validated stability-indicating HPLC method.

-

Monitor for changes in the parent compound concentration, the appearance of degradation products, and any changes in physical appearance (e.g., color, precipitation).

Solid-State Stability

This study assesses the stability of the compound in its solid form, which is crucial for determining storage conditions and retest periods.

-

Place a known amount of the solid compound in vials.

-

Store the vials under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), analyze the samples.

-

Testing should include:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay: Quantification of the parent compound using the validated HPLC method.

-

Degradation Products: Quantification of any impurities or degradants.

-

Data Interpretation and Reporting

All quantitative data should be presented in a clear and organized manner to facilitate analysis and comparison.

Solubility Data Presentation

| pH | Equilibrium Solubility (µg/mL) | Kinetic Solubility (µM) |

| 1.2 | Experimental Value | N/A |

| 4.5 | Experimental Value | N/A |

| 6.8 | Experimental Value | N/A |

| 7.4 | Experimental Value | Experimental Value |

Stability Data Presentation

| Stress Condition | Time | % Assay of Parent Compound | Total % Degradation | Observations |

| 0.1 M HCl, 60°C | 0h | 100 | 0 | Colorless solution |

| 24h | Experimental Value | Experimental Value | e.g., Slight yellowing | |

| 0.1 M NaOH, 60°C | 0h | 100 | 0 | Colorless solution |

| 8h | Experimental Value | Experimental Value | e.g., Brown precipitate | |

| 3% H₂O₂, RT | 0h | 100 | 0 | Colorless solution |

| 12h | Experimental Value | Experimental Value | e.g., Dark brown solution | |

| 80°C, Solid | 0h | 100 | 0 | White powder |

| 48h | Experimental Value | Experimental Value | e.g., Off-white powder | |

| Photostability | Exposed | Experimental Value | Experimental Value | e.g., Yellowing of solid |

| Dark Control | Experimental Value | Experimental Value | No change |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. The experimental protocols provided are designed to generate high-quality, reliable data that are essential for making informed decisions in the drug development process.

The results from these studies will:

-

Define the pH-dependent solubility profile, aiding in the selection of appropriate vehicles for in vivo studies and guiding formulation strategies.

-

Identify the key degradation pathways and products, which is critical for process chemistry, formulation development, and ensuring the safety of the final drug product.

-

Provide the foundational data for establishing appropriate storage conditions, packaging requirements, and a preliminary shelf-life for the drug substance.

By adhering to these principles and methodologies, researchers can build a robust data package that supports the successful advancement of promising new chemical entities.

References

-